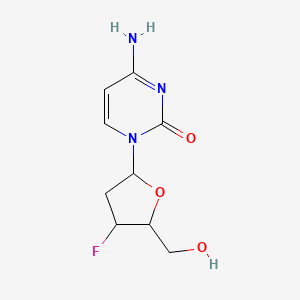

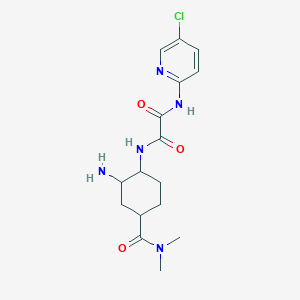

![molecular formula C10H14N4O5 B15285691 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Histidine-Aspartate (His-Asp) phosphorelay is a signal transduction mechanism that is widely observed in both prokaryotic and eukaryotic organisms. This system involves the transfer of a phosphate group from a histidine residue to an aspartate residue, facilitating various cellular responses to environmental stimuli . His-Asp phosphorelays are integral to many biological processes, including cell growth, differentiation, and stress responses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of His-Asp phosphorelay systems typically involves the synthesis of histidine kinases and response regulators. Histidine kinases are autophosphorylated at a conserved histidine residue in the presence of adenosine triphosphate (ATP). The phosphoryl group is then transferred to an aspartate residue on a response regulator . This process can be monitored using phosphate-affinity fluorescent gel staining techniques .

Industrial Production Methods

Industrial production of His-Asp phosphorelay components involves recombinant DNA technology to express histidine kinases and response regulators in bacterial systems. The proteins are then purified using affinity chromatography techniques, such as immobilized metal affinity chromatography (IMAC), which exploits the affinity of histidine residues for metal ions .

Análisis De Reacciones Químicas

Types of Reactions

His-Asp phosphorelays primarily undergo phosphorylation and dephosphorylation reactions. These reactions are catalyzed by histidine kinases and phosphatases, respectively .

Common Reagents and Conditions

Phosphorylation: Requires adenosine triphosphate (ATP) and a histidine kinase.

Dephosphorylation: Involves phosphatases that remove the phosphate group from the aspartate residue.

Major Products

The major products of these reactions are phosphorylated histidine and aspartate residues, which play crucial roles in signal transduction pathways .

Aplicaciones Científicas De Investigación

His-Asp phosphorelays have numerous applications in scientific research:

Chemistry: Used to study protein phosphorylation and signal transduction mechanisms.

Mecanismo De Acción

The His-Asp phosphorelay mechanism involves a series of phosphorylation events:

Autophosphorylation: A histidine kinase autophosphorylates at a conserved histidine residue using ATP.

Phosphotransfer: The phosphoryl group is transferred from the histidine residue to an aspartate residue on a response regulator.

Signal Propagation: The phosphorylated response regulator then interacts with downstream targets to propagate the signal.

Comparación Con Compuestos Similares

His-Asp phosphorelays are unique compared to other signal transduction systems due to their reliance on histidine and aspartate residues for phosphorylation. Similar compounds include:

Serine-Threonine Kinases: Utilize serine and threonine residues for phosphorylation.

Tyrosine Kinases: Involve tyrosine residues in their phosphorylation mechanisms

These systems differ in their amino acid targets and the specific pathways they regulate, highlighting the uniqueness of His-Asp phosphorelays in cellular signaling.

Propiedades

IUPAC Name |

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCTVRUPVLZSPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)

![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)

![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)

![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)

![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)

![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)